molecular formula C20H13BrN2S B2947935 (E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile CAS No. 333319-19-0

(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile

Cat. No.: B2947935
CAS No.: 333319-19-0
M. Wt: 393.3
InChI Key: CUVVRMJYLGCKAC-RVDMUPIBSA-N
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Description

(E)-3-(4-Bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group and a benzothiazole moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile typically involves a multi-step process:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the brominated benzothiazole derivative and a suitable nitrile compound, often catalyzed by a base such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Continuous Flow Synthesis: To enhance efficiency and yield.

    Catalyst Optimization: Using more robust and recyclable catalysts.

    Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or amides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Ligand Design: Used in the design of ligands for coordination chemistry.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biochemical Probes: Used as a probe to study biological pathways involving benzothiazole derivatives.

Industry:

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Chemistry: Incorporated into polymers to modify their electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other signaling proteins involved in cancer cell proliferation.

    Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transfer processes, making it useful in organic electronics.

Comparison with Similar Compounds

  • (E)-3-(4-Chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile
  • (E)-3-(4-Methylphenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile

Comparison:

  • Substituent Effects: The bromine atom in (E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile can significantly influence its reactivity and biological activity compared to chlorine or methyl groups.
  • Electronic Properties: Bromine, being more electronegative, can affect the electronic distribution within the molecule, potentially enhancing its activity in electronic applications.

This compound’s unique combination of a bromophenyl group and a benzothiazole moiety makes it a versatile candidate for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2S/c21-16-8-5-13(6-9-16)11-15(12-22)20-23-19-17-4-2-1-3-14(17)7-10-18(19)24-20/h1-6,8-9,11H,7,10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVVRMJYLGCKAC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)C(=CC4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)/C(=C/C4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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